molecular formula C20H25NO5S2 B7833082 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833082
M. Wt: 423.6 g/mol
InChI Key: PQFAKHGNJPLLRW-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a tetrahydrothiophene ring, a sulfonyl group, and an ethoxyphenyl group

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-[(3-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S2/c1-3-26-17-7-9-18(10-8-17)28(24,25)20-14-27(22,23)13-19(20)21-12-16-6-4-5-15(2)11-16/h4-11,19-21H,3,12-14H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFAKHGNJPLLRW-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can be approached through several steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the Amine Group: The amine group can be introduced through reductive amination using a suitable aldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions like Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, it may serve as a probe to study the interactions of sulfonyl-containing compounds with biological targets.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects would depend on its specific interactions with molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrothiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(3-methylbenzyl)amine
  • {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methylbenzyl)amine

Uniqueness

The unique combination of the ethoxyphenyl group and the specific stereochemistry of the tetrahydrothiophene ring in (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE may confer distinct biological activity and chemical reactivity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.